molecular formula C6HF7N2O B186417 2-Fluoro-4-trifluoromethoxy-6-trifluoromethyl-pyrimidine CAS No. 137161-19-4

2-Fluoro-4-trifluoromethoxy-6-trifluoromethyl-pyrimidine

Cat. No. B186417
M. Wt: 250.07 g/mol
InChI Key: YIDXXZVUTPZXJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-trifluoromethoxy-6-trifluoromethyl-pyrimidine (FTM) is a pyrimidine derivative that has gained attention due to its potential applications in scientific research. FTM has been found to exhibit unique properties that make it a useful tool in various research fields.

Mechanism Of Action

The mechanism of action of 2-Fluoro-4-trifluoromethoxy-6-trifluoromethyl-pyrimidine is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. 2-Fluoro-4-trifluoromethoxy-6-trifluoromethyl-pyrimidine has also been found to interfere with the replication of certain viruses and bacteria, making it an effective antiviral and antibacterial agent.

Biochemical And Physiological Effects

2-Fluoro-4-trifluoromethoxy-6-trifluoromethyl-pyrimidine has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the activity of certain enzymes and proteins, and interfere with the replication of certain viruses and bacteria. 2-Fluoro-4-trifluoromethoxy-6-trifluoromethyl-pyrimidine has also been found to exhibit low toxicity, making it a safe tool for scientific research.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-Fluoro-4-trifluoromethoxy-6-trifluoromethyl-pyrimidine is its unique properties that make it a useful tool in various scientific research fields. 2-Fluoro-4-trifluoromethoxy-6-trifluoromethyl-pyrimidine has also been found to exhibit low toxicity, making it a safe tool for scientific research. However, one of the limitations of 2-Fluoro-4-trifluoromethoxy-6-trifluoromethyl-pyrimidine is its high cost, which may limit its use in certain research fields.

Future Directions

There are several future directions for the research and development of 2-Fluoro-4-trifluoromethoxy-6-trifluoromethyl-pyrimidine. One of the main areas of focus is the development of new drugs that are based on 2-Fluoro-4-trifluoromethoxy-6-trifluoromethyl-pyrimidine. 2-Fluoro-4-trifluoromethoxy-6-trifluoromethyl-pyrimidine has also been found to exhibit potential applications in the field of agriculture, where it can be used as a fungicide and bactericide. Further research is needed to fully understand the mechanism of action of 2-Fluoro-4-trifluoromethoxy-6-trifluoromethyl-pyrimidine and its potential applications in various research fields.

Synthesis Methods

2-Fluoro-4-trifluoromethoxy-6-trifluoromethyl-pyrimidine can be synthesized using a multi-step process that involves the reaction of 2,4-dichloro-6-trifluoromethoxy-pyrimidine with potassium fluoride and trifluoromethyl iodide. The resulting product is then treated with fluorine gas to obtain 2-Fluoro-4-trifluoromethoxy-6-trifluoromethyl-pyrimidine. This method has been found to be efficient and scalable, making it suitable for large-scale production of 2-Fluoro-4-trifluoromethoxy-6-trifluoromethyl-pyrimidine.

Scientific Research Applications

2-Fluoro-4-trifluoromethoxy-6-trifluoromethyl-pyrimidine has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit antiviral, antifungal, and antibacterial properties, making it a useful tool in the development of new drugs. 2-Fluoro-4-trifluoromethoxy-6-trifluoromethyl-pyrimidine has also been found to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.

properties

CAS RN

137161-19-4

Product Name

2-Fluoro-4-trifluoromethoxy-6-trifluoromethyl-pyrimidine

Molecular Formula

C6HF7N2O

Molecular Weight

250.07 g/mol

IUPAC Name

2-fluoro-4-(trifluoromethoxy)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C6HF7N2O/c7-4-14-2(5(8,9)10)1-3(15-4)16-6(11,12)13/h1H

InChI Key

YIDXXZVUTPZXJO-UHFFFAOYSA-N

SMILES

C1=C(N=C(N=C1OC(F)(F)F)F)C(F)(F)F

Canonical SMILES

C1=C(N=C(N=C1OC(F)(F)F)F)C(F)(F)F

synonyms

2-fluoro-4-trifluoromethoxy-6-trifluoromethyl-pyrimidine

Origin of Product

United States

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